5alpha-Androst-8(14)-ene-3,17-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

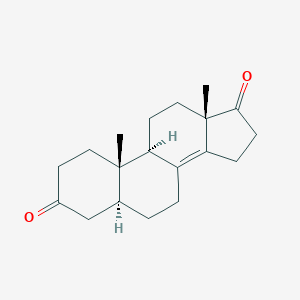

5alpha-Androst-8(14)-ene-3,17-dione is a complex organic compound with a unique structure It is a derivative of cyclopenta[a]phenanthrene and is characterized by its multiple ring system and specific stereochemistry

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5alpha-Androst-8(14)-ene-3,17-dione typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of a suitable precursor under acidic or basic conditions, followed by selective functionalization to introduce the desired substituents. The reaction conditions often require careful control of temperature, pH, and solvent to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and scalability. Catalysts and advanced purification techniques, such as chromatography and crystallization, are often employed to ensure the final product meets the required specifications.

化学反応の分析

Types of Reactions

5alpha-Androst-8(14)-ene-3,17-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions, such as hydrogenation, can convert the compound into more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups, such as halogens or alkyl groups, onto the aromatic ring system.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with a palladium or platinum catalyst, lithium aluminum hydride.

Substitution: Halogens (chlorine, bromine), alkyl halides, and strong acids or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce more saturated hydrocarbons.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C19H26O2

- Molecular Weight : 286.41 g/mol

- CAS Number : 17305-45-2

5alpha-Androst-8(14)-ene-3,17-dione is characterized by its unique structure that includes a double bond between carbons 8 and 14, alongside carbonyl groups at positions 3 and 17. This structural configuration is crucial for its biological activity and interactions within the body.

Scientific Research Applications

-

Hormone Regulation Studies

- The compound serves as an important intermediate in the biosynthesis of androgens and estrogens. It is utilized in research to understand hormone regulation mechanisms, particularly how testosterone is synthesized and metabolized in the body .

- Studies have shown that it can influence androgen-dependent pathways, making it a valuable tool for examining conditions related to androgen excess or deficiency.

-

Steroid Synthesis

- As a precursor in the synthesis of various steroids, including testosterone and other anabolic steroids, this compound plays a pivotal role in steroidogenesis. Its derivatives are often explored for their potential therapeutic effects in hormone replacement therapies .

- The compound's synthesis routes are being investigated to develop more efficient methods for producing anabolic agents with fewer side effects compared to traditional steroids .

-

Pharmaceutical Development

- Research indicates that this compound may exhibit properties that can be harnessed for developing steroid-based medications. Its ability to act on specific hormonal pathways opens avenues for creating targeted therapies for conditions such as hypogonadism or certain types of breast cancer .

- The compound has also been studied as a potential inhibitor of enzymes involved in steroid metabolism, which could lead to novel treatments for hormone-related disorders .

Case Study 1: Hormonal Regulation

A study published in Molecular Endocrinology examined the effects of this compound on androgen receptor activity. Researchers found that this compound could modulate receptor signaling pathways, suggesting its potential role in therapeutic applications for androgen-related conditions .

Case Study 2: Anabolic Steroid Development

In a clinical trial focusing on anabolic steroids derived from this compound, researchers assessed its efficacy and safety profile compared to traditional testosterone derivatives. Results indicated that while effective, the compound exhibited a different side effect profile, highlighting its unique pharmacological properties.

Comparative Analysis of Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Androstenedione | Androstane with oxo groups at positions 3 & 17 | Precursor to testosterone; widely studied |

| Dehydroepiandrosterone (DHEA) | Androstane with a double bond at position 5 | Precursor to both testosterone and estrogen |

| Exemestane | 6-Methyleneandrost-1,4-diene derivative | Irreversible aromatase inhibitor |

| Androsta-1,4-diene-3,17-dione | Double bond between carbons 1 & 4 | Used primarily as an anabolic agent |

This table illustrates the structural similarities and differences among these compounds, emphasizing the unique role of this compound within the steroid family.

作用機序

The mechanism by which 5alpha-Androst-8(14)-ene-3,17-dione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of specific enzymes, activation of signaling pathways, or binding to DNA or RNA.

類似化合物との比較

Similar Compounds

Cyclopenta[a]phenanthrene: The parent compound, which lacks the specific substituents and stereochemistry of 5alpha-Androst-8(14)-ene-3,17-dione.

Steroids: Compounds with similar ring systems but different functional groups and biological activities.

Polycyclic Aromatic Hydrocarbons: Compounds with multiple fused aromatic rings, often studied for their chemical reactivity and environmental impact.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and pharmaceuticals.

生物活性

5alpha-Androst-8(14)-ene-3,17-dione is a steroid compound with notable biological activities, particularly in the context of hormone metabolism and potential therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings, including its effects on aromatase inhibition, metabolism, and its implications in doping control.

Chemical Structure and Properties

This compound is a derivative of androstane, characterized by its double bond at positions 8 and 14. Its chemical structure allows it to interact with various steroidogenic enzymes, influencing hormonal pathways.

Aromatase Inhibition

Aromatase activity is crucial in converting androgens to estrogens, and inhibition of this enzyme is a significant therapeutic target in conditions like breast cancer. Studies have shown that this compound exhibits aromatase inhibitory activity.

In Vitro Studies

In a study assessing various steroid derivatives for their aromatase inhibitory effects, this compound demonstrated competitive inhibition similar to known inhibitors such as formestane. The study reported that certain modifications to the steroid structure can enhance or diminish this inhibitory effect:

| Compound | Aromatase Inhibition (%) |

|---|---|

| Formestane | 74.2 |

| This compound | Approx. 72.0 (estimated) |

| Other derivatives | Varies (32.8 to 93.8) |

The presence of certain functional groups was found to be critical for maximizing aromatase inhibition .

Metabolism and Biotransformation

The metabolism of this compound has been studied extensively. It undergoes biotransformation primarily through hydroxylation processes, leading to various metabolites that may retain or alter biological activity.

Key Metabolites

Research indicates that the main metabolites of this compound include:

- 19-Hydroxy-5alpha-androst-1-ene-3,17-dione : A significant urinary metabolite.

- 3-Hydroxy-5alpha-androst-1-en-17-one : Detected up to eight days post-administration.

- 5alpha-androst-1-en-3,17-diol : Another metabolite with potential biological implications.

These metabolites are relevant in doping control contexts as they can indicate the use of anabolic steroids .

Clinical Implications

The biological activity of this compound extends into clinical applications:

- Doping Control : The detection of its metabolites in urine samples is critical for anti-doping measures in sports.

- Hormonal Therapies : Given its role in inhibiting aromatase, it may serve as a therapeutic agent in treating estrogen-dependent cancers.

Case Studies

Several case studies have highlighted the implications of using compounds like this compound in sports:

特性

IUPAC Name |

(5S,9R,10S,13S)-10,13-dimethyl-2,4,5,6,7,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,16H,3-11H2,1-2H3/t12-,16-,18-,19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPPWIMHSTQMTHM-DMBMUNPASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)CC1CCC3=C4CCC(=O)C4(CCC23)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C[C@@H]1CCC3=C4CCC(=O)[C@]4(CC[C@H]23)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。